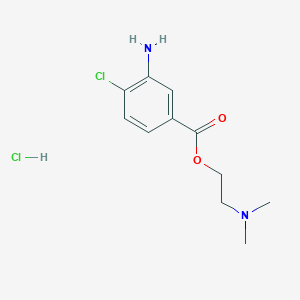
Clormecaine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clormecaine hydrochloride is a local anesthetic drug known for its efficacy in numbing specific areas of the body to prevent pain during surgical procedures. It is chemically classified as a benzoic acid derivative, specifically 3-amino-4-chloro-benzoic acid, 2-(dimethylamino)ethyl ester, hydrochloride (1:1). The molecular formula of this compound is C11H15ClN2O2.ClH, and it has a molecular weight of 279.163 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of clormecaine hydrochloride typically involves the esterification of 3-amino-4-chlorobenzoic acid with 2-(dimethylamino)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The esterification and subsequent hydrochloride formation are carried out under controlled temperatures and pressures to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Clormecaine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield products such as chlorobenzoic acid derivatives.
Reduction: Reduction reactions produce amine derivatives of this compound.
Substitution: Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Clormecaine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in the study of esterification and substitution reactions.
Biology: Employed in studies involving local anesthesia and its effects on nerve cells.
Medicine: Utilized in clinical research to develop new anesthetic formulations and improve existing ones.
Industry: Applied in the formulation of topical anesthetics and other pharmaceutical products
Mecanismo De Acción
Clormecaine hydrochloride exerts its anesthetic effects by blocking sodium channels in nerve cells. This inhibition prevents the initiation and propagation of action potentials, thereby numbing the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in its inactive state and preventing sodium ions from entering the cell .
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: Known for its longer duration of action compared to clormecaine hydrochloride.
Procaine: An older anesthetic with a shorter duration of action and different pharmacokinetic properties.
Uniqueness
This compound is unique in its specific chemical structure, which provides a balance between potency and duration of action. Its ester linkage and specific substituents contribute to its pharmacological profile, making it a valuable compound in both clinical and research settings .
Propiedades
Número CAS |
94110-08-4 |
|---|---|
Fórmula molecular |
C11H16Cl2N2O2 |
Peso molecular |
279.16 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O2.ClH/c1-14(2)5-6-16-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6,13H2,1-2H3;1H |
Clave InChI |
ORTUJXQCDMPHBM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1=CC(=C(C=C1)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)


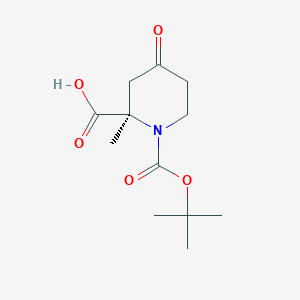
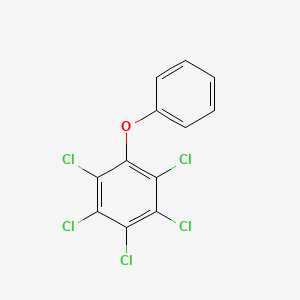

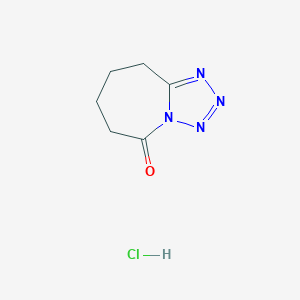
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
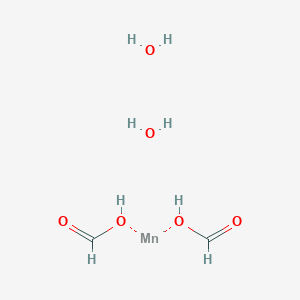
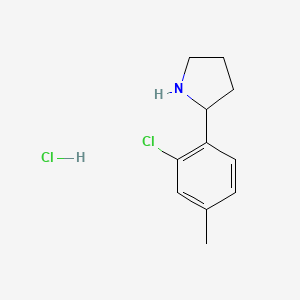
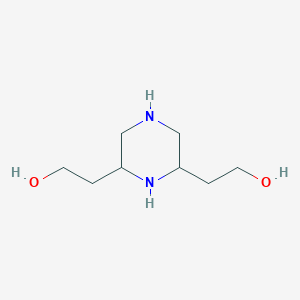
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)
